molecular formula C10H15ClF3NO2 B1482704 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one CAS No. 2098106-98-8

2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one

Cat. No.: B1482704
CAS No.: 2098106-98-8
M. Wt: 273.68 g/mol
InChI Key: JUIXRKQIWRDEJS-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C10H15ClF3NO2 and its molecular weight is 273.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Synthesis and Structure-Activity Relationships : This compound is involved in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, showcasing its significance in creating pharmaceuticals with potential antipsychotic effects. These processes often involve complex catalytic steps, such as rhodium-catalyzed hydroformylation, underscoring the chemical versatility and utility of this compound in synthesizing therapeutically relevant molecules (Botteghi et al., 2001).

Antidiabetic Potential : Another study highlighted the complexation of a structurally similar compound with 2-hydroxypropyl-β-cyclodextrin, aiming at improving its solubility for antidiabetic applications. This research indicates the potential for developing new antidiabetic treatments by enhancing the bioavailability of therapeutic agents through molecular associations (Devine et al., 2020).

Molecular Characterization and Interaction Studies

Molecular Interaction Studies : The study of molecular associations between compounds like "2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one" and cyclodextrins is pivotal in pharmaceutical sciences. These interactions can significantly impact the solubility and, therefore, the bioavailability of compounds, making them more effective as therapeutic agents. Research focusing on these associations provides insights into how molecular modifications can enhance drug properties (Devine et al., 2020).

Chemical Modification for Therapeutic Applications

Chemical Modification and Drug Design : The ability to modify this compound for therapeutic purposes, such as in the design of CCR5 receptor antagonists for HIV treatment, showcases its importance in drug discovery and development. These studies involve detailed structure-activity relationship analyses to optimize the compound's efficacy and selectivity towards the target receptor, indicating the compound's utility in designing potent pharmaceutical agents (Finke et al., 2001).

Properties

IUPAC Name

2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXRKQIWRDEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.